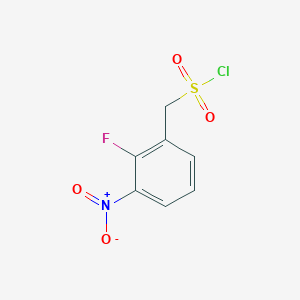
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N4S and its molecular weight is 281.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives' Metabolism and Effects
Arylpiperazine derivatives, which include pyrimidinylpiperazine among others, are clinically applied mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite some of these metabolites being explored for uncontrolled use as designer drugs, their complete pharmacological profile is still under investigation, highlighting the need for further research on their effects and metabolism (Caccia, 2007).
Anti-inflammatory Activity of Pyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity. This suggests that pyrimidine derivatives can be potential leads for anti-inflammatory drug development, with specific molecular modifications enhancing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
DNA Interaction and Potential for Rational Drug Design
The synthetic dye Hoechst 33258 and its analogues, characterized by their benzimidazole and piperazine groups, strongly bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively for fluorescent DNA staining due to their cell permeability, serving as a foundation for rational drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a core structural component, is found in various therapeutic agents including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, emphasizing the importance of piperazine derivatives in drug discovery and design (Rathi, Syed, Shin, & Patel, 2016).
Pyrimidine Derivatives in Anti-inflammatory and Anti-mycobacterial Research
Pyrimidine derivatives display a wide range of pharmacological effects, including anti-inflammatory and anti-mycobacterial activities. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these compounds have been extensively studied, providing valuable insights for the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARBAGOOUPPFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
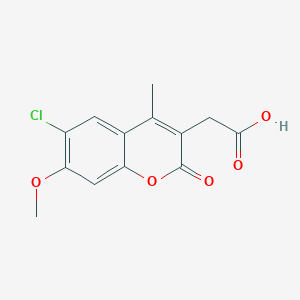
![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
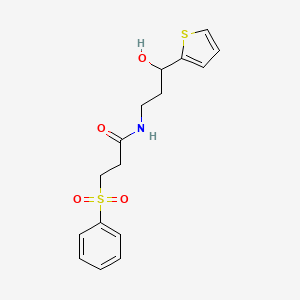
![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

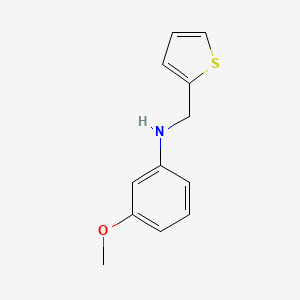
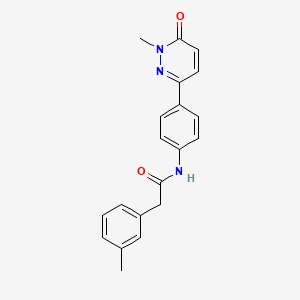
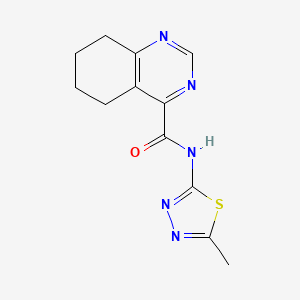
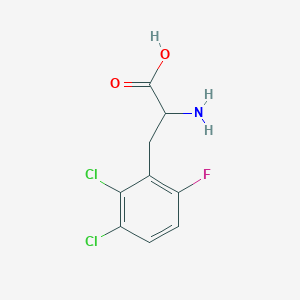

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
